molecular formula C14H14ClNO2 B1320243 3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline CAS No. 937604-71-2

3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline

Cat. No.: B1320243
CAS No.: 937604-71-2
M. Wt: 263.72 g/mol
InChI Key: DGNQCRDHJGQQOF-UHFFFAOYSA-N
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Description

3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline is an aniline derivative featuring a chlorine substituent at the 3-position and a phenoxy group at the 2-position of the benzene ring. The phenoxy group itself is substituted with a methoxy group at position 2 and a methyl group at position 2. This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and functional polymers. Its structural complexity and substituent arrangement influence its electronic, steric, and physicochemical properties, making it a candidate for comparative studies with related compounds .

Properties

IUPAC Name

3-chloro-2-(2-methoxy-4-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-9-6-7-12(13(8-9)17-2)18-14-10(15)4-3-5-11(14)16/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNQCRDHJGQQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=CC=C2Cl)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101233005
Record name 3-Chloro-2-(2-methoxy-4-methylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937604-71-2
Record name 3-Chloro-2-(2-methoxy-4-methylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937604-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-(2-methoxy-4-methylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline typically involves the reaction of 3-chloroaniline with 2-methoxy-4-methylphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the final product’s purity .

Chemical Reactions Analysis

3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline undergoes various chemical reactions, including:

Scientific Research Applications

3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent type, position, or electronic effects:

Compound Name Substituents Key Differences
3-Chloro-4-(4-chlorophenoxy)aniline Cl at 3, 4-chlorophenoxy at 4 Phenoxy substituent position and halogen
3-Chloro-4-(3-methoxyphenoxy)aniline Cl at 3, 3-methoxyphenoxy at 4 Methoxy position on phenoxy ring
3-Chloro-2-(isopropylthio)aniline Cl at 3, isopropylthio at 2 Thioether vs. phenoxy group
3-Chloro-4-(2,3-dimethylphenoxy)aniline Cl at 3, 2,3-dimethylphenoxy at 4 Steric hindrance from methyl groups
Poly(2-chloroaniline-co-2-methoxyaniline) Copolymer with NaAlg blend Polymer backbone and conductivity

Key Observations :

  • Electronic Effects: Methoxy and methyl groups on the phenoxy ring (target compound) enhance electron-donating capacity compared to halogens (e.g., 3-Chloro-4-(4-chlorophenoxy)aniline) .
  • Steric Effects: Bulky substituents, such as 2,3-dimethylphenoxy , reduce reactivity in electrophilic substitutions.

Physical and Chemical Properties

Table 1: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility Electrical Conductivity (S/cm)
Target Compound Not reported DMSO, DMF, CHCl₃ Not reported
Poly(2-chloroaniline-co-2-methoxyaniline) N/A DMSO, DMF 2.15 × 10⁻⁴
3-Chloro-4-(4-chlorophenoxy)aniline 402–404 Ethanol N/A
3-Chloro-2-(methylsulfanyl)aniline Not reported Organic solvents N/A

Key Findings :

  • The copolymer blend with sodium alginate exhibits semiconducting behavior, unlike monomeric analogs.
  • Higher melting points in halogen-rich analogs (e.g., 402–404°C ) suggest stronger intermolecular forces (e.g., halogen bonding).

Biological Activity

3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline, with the CAS number 937604-71-2, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₄ClNO₂
  • Molecular Weight : 263.720 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 358.0 ± 42.0 °C
  • Flash Point : 170.3 ± 27.9 °C

Biological Activity Overview

This compound has been investigated for various biological activities, particularly its antimicrobial and anticancer properties. The following sections detail specific findings from recent studies.

Antimicrobial Activity

Research has indicated that derivatives of phenoxyalkyl anilines exhibit significant antimicrobial activity. In particular, compounds with modifications similar to those found in this compound have shown effectiveness against pathogens such as Mycobacterium tuberculosis and other bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µM)Activity Type
Compound A0.12Antitubercular
Compound B5.2Bacteriostatic
This compoundTBDTBD

Anticancer Properties

In vitro studies have suggested that this compound may possess anticancer properties, particularly against certain leukemia cell lines. The structure-activity relationship (SAR) studies indicate that the presence of chloro and methoxy groups enhances cytotoxicity.

Case Study: Leukemia Cell Line Evaluation
A study evaluated the effects of various aniline derivatives on the CCRF-CEM leukemia cell line, revealing that modifications similar to those in this compound significantly inhibited cell growth.

The proposed mechanism for the biological activity of this compound involves interaction with cellular pathways that regulate apoptosis and cell proliferation. The presence of electron-withdrawing groups such as chlorine enhances the compound's ability to disrupt normal cellular functions.

Research Findings

  • Antimicrobial Studies : A series of phenoxyalkyl anilines were synthesized, with some showing promising results against M. tuberculosis, indicating a potential for developing new antitubercular agents.
  • Cytotoxicity Assays : In vitro assays demonstrated that compounds with similar structures to this compound exhibited varying degrees of cytotoxicity, suggesting a need for further exploration into their therapeutic potential.
  • Structure-Activity Relationship (SAR) : The SAR studies highlighted that modifications at specific positions on the aniline ring can significantly alter both potency and selectivity against targeted cells.

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